Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI)
CAS No.: 125151-83-9
Cat. No.: VC0054533
Molecular Formula: C9H15NO3
Molecular Weight: 185.223
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125151-83-9 |
|---|---|
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.223 |
| IUPAC Name | tert-butyl N-(3-oxobut-1-en-2-yl)carbamate |
| Standard InChI | InChI=1S/C9H15NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h1H2,2-5H3,(H,10,12) |
| Standard InChI Key | HVLRBYGRENZZEG-UHFFFAOYSA-N |
| SMILES | CC(=O)C(=C)NC(=O)OC(C)(C)C |
Introduction
Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI), with the CAS number 125151-83-9, is a derivative of carbamic acid. It belongs to the class of carbamates, which are esters or salts of carbamic acid, characterized by the presence of a carbamate functional group. This compound is notable for its unique molecular structure, featuring a methylene group and an oxopropyl moiety, which contribute to its distinct chemical properties and potential applications in various fields.
Synthesis Methods
The synthesis of carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester can be achieved through various methodologies. These methods often involve the use of specific reagents and conditions tailored for high yield and purity. For instance, di(2-pyridyl) carbonate is noted for its efficiency in producing carbamate derivatives with high yields .
Applications and Research Findings
Carbamic acid derivatives, including carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester, are of interest in medicinal chemistry due to their potential biological activities. They are used in drug design and have applications in pharmaceuticals and agrochemicals . Interaction studies often focus on their enzyme inhibition properties, which can lead to significant physiological effects.
Comparison with Other Carbamic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Carbamic acid, methyl ester | 105-60-2 | CH3OCONH2 | Simpler structure; used in various syntheses |
| Carbamic acid, phenyl methyl ester | 102-97-6 | C8H9NO2 | Aromatic substitution; different biological activities |
| Carbamic acid, ethyl ester | 105-57-7 | C3H7NO2 | Commonly used in agriculture; broader applications |
| Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI) | 125151-83-9 | C9H15NO3 | Unique alkyl substitutions and potential reactivity patterns |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume